Product packaging for 5-Amino-2-propionamidobenzoic acid(Cat. No.:)

5-Amino-2-propionamidobenzoic acid

Cat. No.: B12309597
M. Wt: 208.21 g/mol
InChI Key: JIOCDBWCVMFFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-propionamidobenzoic Acid is a benzoic acid derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound is offered as a high-purity, research-use-only (RUO) material for laboratory investigations. Its structure, featuring a 5-amino group and a 2-propionamido side chain, classifies it within a family of salicylic acid derivatives that have demonstrated considerable potential in the development of novel therapeutic agents. Research on closely related structural analogs, particularly 5-acetamido-2-hydroxy benzoic acid, has shown potent peripheric and central anti-nociceptive activity in vivo, as evidenced by a reduction in abdominal writhing and increased response time in hot-plate tests . These analogs have been found to be 10 to 25 times more potent than established precursors like acetaminophen and acetylsalicylic acid, suggesting a high value for this chemical class in pain and inflammation research . The mechanism of action for these related compounds points towards a promising binding affinity with the cyclooxygenase-2 (COX-2) receptor, a key target in the inflammatory pathway . The propionamido side chain in your compound of interest is a strategic modification, as changes from a simple methyl group to larger alkyl groups like benzyl in related molecules have been shown to improve selectivity for COX-2 and enhance bioavailability parameters . The primary applications for this reagent are in the design, synthesis, and biological evaluation of new non-steroidal anti-inflammatory drug (NSAID) candidates with the goal of achieving superior activity and reduced side effects . It serves as a critical building block for researchers aiming to explore structure-activity relationships, pharmacokinetics, and toxicological properties through computational tools like molecular docking and ADME prediction. This product is strictly for research use in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O3 B12309597 5-Amino-2-propionamidobenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

5-amino-2-(propanoylamino)benzoic acid

InChI

InChI=1S/C10H12N2O3/c1-2-9(13)12-8-4-3-6(11)5-7(8)10(14)15/h3-5H,2,11H2,1H3,(H,12,13)(H,14,15)

InChI Key

JIOCDBWCVMFFLG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)N)C(=O)O

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Amino 2 Propionamidobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Patterns

The ¹H NMR spectrum of 5-Amino-2-propionamidobenzoic acid is predicted to exhibit distinct signals corresponding to the aromatic protons, the protons of the propionamido group, and the exchangeable protons of the amino and carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. stevens.edunih.govdocbrown.info

The aromatic region is expected to show three signals corresponding to the protons at positions 3, 4, and 6 of the benzene ring. The proton at position 3, being ortho to the electron-donating amino group and meta to the electron-withdrawing carboxylic acid and propionamido groups, would likely appear as a doublet. The proton at position 4, situated between the amino group and another aromatic proton, is expected to be a doublet of doublets. The proton at position 6, ortho to the propionamido group and meta to the amino group, would also likely appear as a doublet.

The propionamido side chain will display characteristic signals for the ethyl group. A quartet is anticipated for the methylene (B1212753) (-CH2-) protons, which are adjacent to the methyl group, and a triplet for the terminal methyl (-CH3) protons. The amide proton (-NH-) is expected to appear as a singlet, which may be broadened due to exchange.

The protons of the amino (-NH2) and carboxylic acid (-COOH) groups are also anticipated to produce singlet signals. These are typically broad and their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. orgchemboulder.com

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-37.0 - 7.2d~8.0
H-46.8 - 7.0dd~8.0, ~2.0
H-67.8 - 8.0d~2.0
Amide NH8.5 - 9.5s-
Carboxyl OH11.0 - 13.0s (broad)-
Amino NH₂3.5 - 5.0s (broad)-
Propionyl -CH₂-2.2 - 2.5q~7.5
Propionyl -CH₃1.0 - 1.2t~7.5

Carbon-13 (¹³C) NMR Resonances and Structural Connectivity

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the substituent effects. docbrown.infoyoutube.comnmrdb.org

The carbonyl carbons of the carboxylic acid and the amide groups are expected to resonate at the downfield end of the spectrum, typically in the range of 165-180 ppm. The aromatic carbons will appear in the approximate range of 110-150 ppm. The specific chemical shifts of the aromatic carbons are determined by the electron-donating nature of the amino group and the electron-withdrawing characteristics of the propionamido and carboxyl groups. The carbons of the propionyl side chain will be found in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid C=O168 - 172
Amide C=O170 - 174
C-1 (C-COOH)120 - 125
C-2 (C-NHC(O)CH₂CH₃)138 - 142
C-3115 - 120
C-4118 - 123
C-5 (C-NH₂)145 - 150
C-6110 - 115
Propionyl -CH₂-25 - 30
Propionyl -CH₃9 - 13

Two-Dimensional NMR Techniques for Stereochemical and Conformational Analysis

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and for elucidating the stereochemical and conformational aspects of a molecule. omicsonline.org

COSY (Correlation Spectroscopy) : A COSY experiment would reveal the scalar coupling network between protons. researchgate.netyoutube.com For this compound, cross-peaks would be expected between the coupled aromatic protons (H-3, H-4, and H-6) and between the methylene and methyl protons of the propionyl group. This would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. columbia.edulibretexts.orgresearchgate.netyoutube.com HSQC or HMQC would be used to definitively assign each proton signal to its corresponding carbon atom in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, regardless of whether they are bonded. researchgate.netuic.edulibretexts.org This is particularly useful for determining the preferred conformation of the molecule, such as the orientation of the propionamido group relative to the benzene ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to display characteristic absorption bands for the various functional groups present. orgchemboulder.compressbooks.pubyoutube.comlibretexts.org

O-H Stretch (Carboxylic Acid) : A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer. pressbooks.pub

N-H Stretch (Amine and Amide) : The N-H stretching vibrations of the primary amino group (-NH₂) are expected to appear as two bands in the 3300-3500 cm⁻¹ region. The N-H stretching of the secondary amide (-NH-) will likely show a single band in a similar region. libretexts.org

C=O Stretch (Carboxylic Acid and Amide) : Strong absorption bands corresponding to the carbonyl stretching vibrations are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹. The amide C=O stretch (Amide I band) is usually observed in the range of 1630-1680 cm⁻¹. pressbooks.publibretexts.org

N-H Bend (Amide) : The N-H bending vibration of the secondary amide (Amide II band) is expected around 1510-1550 cm⁻¹.

C-N Stretch : The C-N stretching vibrations of the aromatic amine and the amide group will likely appear in the 1250-1350 cm⁻¹ region.

Aromatic C=C Stretch : Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region due to the C=C stretching vibrations within the benzene ring.

Predicted FT-IR Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500-3300Strong, Very Broad
N-H Stretch (Amine)3300-3500Medium (two bands)
N-H Stretch (Amide)3250-3400Medium
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic)2850-2960Medium
C=O Stretch (Carboxylic Acid)1700-1725Strong
C=O Stretch (Amide I)1630-1680Strong
C=C Stretch (Aromatic)1450-1600Medium to Weak
N-H Bend (Amide II)1510-1550Medium
C-O Stretch (Carboxylic Acid)1210-1320Strong
C-N Stretch1250-1350Medium

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Mode Assignment

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would serve as a unique molecular fingerprint. sns.itresearchgate.netacs.orgnih.govnih.gov

Aromatic Ring Vibrations : The symmetric "ring breathing" mode of the substituted benzene ring is expected to produce a strong and sharp band in the Raman spectrum. Other C=C stretching vibrations within the ring will also be Raman active.

C=O Vibrations : The carbonyl stretching vibrations of both the carboxylic acid and the amide will be visible, although their intensities may differ from the FT-IR spectrum.

N-H and O-H Vibrations : While N-H and O-H stretching vibrations are typically weaker in Raman spectra compared to FT-IR, they can still provide useful information.

C-H Vibrations : Aromatic and aliphatic C-H stretching and bending modes will be present.

The combination of FT-IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule, aiding in its definitive identification and structural characterization.

Predicted Raman Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aromatic)3050-3100Strong
C-H Stretch (Aliphatic)2850-2960Medium
C=O Stretch (Amide I)1630-1680Medium
C=C Stretch (Aromatic)1580-1620Strong
Aromatic Ring Breathing~1000Strong
C-N Stretch1250-1350Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of organic molecules. Through ionization and subsequent analysis of fragment ions, a molecular fingerprint can be established.

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound, a critical first step in its identification. For this compound (C₁₀H₁₂N₂O₃), the theoretical exact mass can be calculated. An HRMS experiment would be expected to yield a measured mass that corresponds closely to this theoretical value, thereby confirming the elemental composition.

Table 1: Illustrative HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₀H₁₂N₂O₃
Theoretical Exact Mass (Monoisotopic)208.0848 u
Expected Ion Adducts (Positive Ion Mode)[M+H]⁺, [M+Na]⁺, [M+K]⁺
Expected m/z for [M+H]⁺209.0921
Required Mass Accuracy< 5 ppm

This table is illustrative and represents expected values for the specified compound.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information about its functional groups and connectivity.

For this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation would likely involve the cleavage of the amide bond, loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO), and fragmentation of the propionamide (B166681) side chain. The fragmentation of protonated amino acids and their derivatives often involves characteristic losses, providing a basis for predicting the fragmentation pathways of the target molecule. nih.govuni-muenster.denih.gov

Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ of this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossStructural Assignment of Fragment
209.0921191.0815H₂OLoss of water from the carboxylic acid group
209.0921163.0866H₂O + COSubsequent loss of carbon monoxide
209.0921152.0710C₂H₅NOCleavage of the propionamide group
209.0921134.0601C₂H₅NO + H₂OFurther loss of water from the resulting aminobenzoic acid fragment

This table represents predicted fragmentation pathways and is for illustrative purposes.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and torsional angles, which are crucial for a complete understanding of the molecule's conformation and intermolecular interactions in the solid state.

Obtaining single crystals of sufficient quality for X-ray diffraction analysis can be a significant challenge. For aminobenzoic acid analogues, which often exhibit polymorphism, the choice of solvent and crystallization conditions is critical. bldpharm.comsigmaaldrich.comsigmaaldrich.com Methodologies that can be employed for difficult-to-crystallize compounds like this compound include:

Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

Vapor Diffusion: A solution of the compound is placed in a sealed container with a less volatile solvent in which the compound is insoluble. The slow diffusion of the precipitant vapor into the solution can induce crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth. Careful control of the cooling rate is often necessary to obtain high-quality crystals. bldpharm.comsigmaaldrich.com

Anti-Solvent Crystallization: An "anti-solvent" in which the compound is insoluble is slowly added to a solution of the compound, causing it to precipitate and, under the right conditions, form crystals. nih.gov

The choice of solvent is also critical, as solvent-solute interactions can influence which polymorphic form crystallizes. nih.govbldpharm.com

Once a suitable crystal is obtained and analyzed by X-ray diffraction, a detailed geometric analysis of the molecular structure can be performed. This analysis would provide precise measurements of all bond lengths, bond angles, and torsional angles within the this compound molecule. This data reveals the planarity of the benzene ring, the conformation of the propionamide side chain, and the geometry of the carboxylic acid and amino groups. Furthermore, the crystallographic data would elucidate the intermolecular interactions, such as hydrogen bonding, that dictate the packing of the molecules in the crystal lattice.

Table 3: Hypothetical X-ray Crystallographic Data for this compound

ParameterBond/AngleExpected Value
Bond Lengths (Å) C-C (aromatic)~1.39 Å
C-N (amine)~1.40 Å
C-C (carboxyl)~1.50 Å
C=O (carboxyl)~1.25 Å
C-O (carboxyl)~1.30 Å
C-N (amide)~1.33 Å
C=O (amide)~1.24 Å
Bond Angles (°) C-C-C (aromatic)~120°
O-C=O (carboxyl)~123°
C-N-C (amide)~122°
Torsional Angles (°) C-C-N-C (amide side chain)Variable, defines conformation

This table contains hypothetical, representative values for a molecule with the structure of this compound and is for illustrative purposes only.

Computational and Theoretical Studies of 5 Amino 2 Propionamidobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a theoretical framework for predicting molecular geometry, spectroscopic parameters, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. It is widely used to investigate the electronic structure of molecules, including the distribution of electron density, and to predict various spectroscopic parameters. For a molecule like 5-Amino-2-propionamidobenzoic acid, DFT calculations could elucidate key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its chemical reactivity and electronic transitions. Furthermore, DFT can be employed to predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which would be invaluable for the experimental characterization of the compound. However, a specific search of scientific literature did not yield any studies that have applied DFT methods to this compound.

Ab Initio Methods for Molecular Geometry and Conformational Analysis

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theory for determining molecular geometries and exploring the conformational landscape of a molecule. These calculations can provide precise bond lengths, bond angles, and dihedral angles for the most stable conformers of this compound. Such information is foundational for understanding its three-dimensional structure and how it might interact with other molecules. Despite the power of these methods, there is no available research that has utilized ab initio calculations to specifically analyze the molecular geometry and conformations of this compound.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent. An MD simulation of this compound in an aqueous environment, for instance, could reveal how the molecule folds and adapts its shape, and how it forms hydrogen bonds and other interactions with water molecules. This information is critical for understanding its solubility and behavior in biological systems. Regrettably, no published MD simulation studies were found for this compound.

Docking and Molecular Modeling Approaches for Ligand-Target Interactions

Molecular docking and modeling are powerful computational techniques used to predict how a small molecule (ligand) might bind to a larger molecule, typically a protein or nucleic acid (target). These methods are central to structure-based drug design.

Binding Mode Analysis with Biological Macromolecules

By docking this compound into the active site of a relevant biological target, researchers could hypothesize its binding orientation and the specific interactions that stabilize the complex. This analysis would be the first step in understanding its potential biological activity.

Prediction of Interaction Energies and Key Residues

Following the prediction of a binding mode, molecular modeling techniques can be used to estimate the binding affinity (interaction energy) between the ligand and the target. Furthermore, these methods can identify the key amino acid residues in the target's active site that are crucial for binding. This detailed understanding of the interaction at the atomic level is essential for the rational design of more potent and selective molecules. As with the other computational methods, there is a notable absence of any published docking or molecular modeling studies involving this compound.

Investigation of Biological Interactions and Molecular Mechanisms of Action for 5 Amino 2 Propionamidobenzoic Acid Derivatives

Enzyme Inhibition and Activation Mechanisms

Derivatives of aminobenzoic acid have been extensively studied as inhibitors of various enzymes, a property largely influenced by the substitutions on the aminobenzoic acid scaffold.

Target-Specific Enzyme Assays (e.g., Protease Inhibition)

Enzyme inhibition assays have revealed that aminobenzoic acid derivatives can potently inhibit several key enzymes. For instance, various derivatives have been evaluated for their inhibitory capacity against cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the management of Alzheimer's disease. nih.govresearchgate.net

Studies on m-aminobenzoic acid derivatives reported potent acetylcholinesterase inhibition, with some compounds showing greater potency than reference drugs like galanthamine. nih.gov Similarly, derivatives of p-aminobenzoic acid (PABA) have demonstrated significant inhibitory activity against both AChE and BChE. nih.govresearchgate.net For example, certain synthesized hydrazide derivatives of aminobenzoic acids showed very high percentage inhibition for both enzymes. researchgate.net

The inhibitory concentrations (IC₅₀) for several aminobenzoic acid derivatives against various enzymes have been quantified, as shown in the table below.

Compound ClassTarget EnzymeIC₅₀ Value (µM)Reference
m-Aminobenzoic acid derivative (1b)AcetylcholinesteraseMore potent than galanthamine nih.gov
p-Aminobenzoic acid derivativeAcetylcholinesterase7.49 ± 0.16 nih.gov
Benzylaminobenzoic acidButyrylcholinesterase2.67 ± 0.05 nih.gov
Aminobenzoic acid derivative (12)Acetylcholinesterase0.12 ± 0.03 researchgate.net
Aminobenzoic acid derivative (12)Butyrylcholinesterase0.13 ± 1.75 researchgate.net
2,3,4-trihydroxybenzoic acidα-Amylase17300 ± 730 nih.gov
N-acylanthranilic acid (16f/TM5275)Plasminogen Activator Inhibitor-1Potent in vitro activity nih.gov

Structure-Activity Relationship (SAR) Studies for Enzymatic Potency

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of these derivatives influences their enzymatic inhibitory potency.

For cholinesterase inhibitors, the substitution pattern on the aminobenzoic acid ring is critical. Derivatives of p-aminobenzoic acid generally show greater activity than other analogs. nih.gov Molecular docking studies have supported these findings, indicating specific binding modes within the enzyme's active site. researchgate.netresearchgate.net For instance, the presence of a p-aminobenzoyl moiety is often a prerequisite for competing with PABA for the enzyme dihydropteroate (B1496061) synthetase in E. coli. nih.gov However, modifying the carboxyl group to an ester, amide, or ketone can significantly reduce this affinity. nih.gov

In the case of α-amylase inhibition by benzoic acid derivatives, the position of substituents on the benzene (B151609) ring plays a key role. A hydroxyl group at the 2-position was found to have a strong positive effect on inhibitory activity, whereas methoxylation at the same position or hydroxylation at the 5-position had a negative effect. nih.gov

Receptor Binding and Selectivity Profiling

Aminobenzoic acid derivatives also function as ligands for various receptors, with their binding affinity and selectivity being key determinants of their pharmacological effects.

Ligand-Receptor Interaction Analysis

Derivatives of anthranilic acid have been identified as partial agonists of the Farnesoid X Receptor (FXR), a nuclear receptor involved in bile acid metabolism. scilit.com Computational modeling and QSAR studies have been used to design novel analogs with high predicted potency. These models analyze the interactions between the ligand and the receptor's binding pocket, identifying key features for agonistic activity. scilit.com

In other examples, 5-acetamido-2-hydroxy benzoic acid derivatives, which are structurally related to the target compound, have been predicted to act as ligands for G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. mdpi.com The binding of these ligands can activate or modulate the receptor's signaling pathway. For instance, some anthranilic acid derivatives have been found to target the far upstream element (FUSE) binding protein 1 (FUBP1), inhibiting its interaction with DNA and affecting the transcription of key genes like c-Myc. nih.gov This interaction is highly specific, relying on the unique structure of the FUBP1 protein's K-homology domains. nih.gov

The table below summarizes the predicted receptor interactions for some aminobenzoic acid derivatives.

Compound ClassPredicted Target ClassBioactivity ScoreReference
5-benzamidosalicylic acid (PS2)GPCR ligand0.16 mdpi.com
5-benzamidosalicylic acid (PS2)Nuclear receptor ligand0.28 mdpi.com
5-phenylacetamidosalicylic acid (PS3)GPCR ligand0.14 mdpi.com
5-phenylacetamidosalicylic acid (PS3)Nuclear receptor ligand0.24 mdpi.com
Anthranilic Acid DerivativesFarnesoid X Receptor (FXR)Agonist activity (EC₅₀) scilit.com
Anthranilic Acid DerivativesFUSE Binding Protein 1 (FUBP1)Inhibitory activity nih.gov

Molecular Determinants of Receptor Affinity

In the design of FXR partial agonists, a 3D QSAR pharmacophore model was developed to guide the synthesis of new anthranilic acid analogs with improved affinity. scilit.com This model identifies the essential spatial arrangement of chemical features required for effective binding.

For ligands targeting ionotropic glutamate (B1630785) receptors, even a single amino acid difference in the receptor's binding cavity can lead to significant differences in ligand-binding affinities. nih.gov The presence of specific residues can influence water molecules that form bridging hydrogen bonds, thereby affecting ligand binding and selectivity. nih.gov Similarly, for 5-HT₅ₐ receptor ligands, the presence of an acylguanidine or 2-aminoquinoline (B145021) structure contributes to high-affinity binding. nih.gov These findings underscore that high affinity and selectivity are achieved through a combination of optimal structural accommodation at the receptor site and favorable physicochemical properties of the ligand.

Protein-Ligand Interaction Dynamics and Thermodynamics

Understanding the dynamic and thermodynamic aspects of how these derivatives bind to proteins is essential for a complete picture of their mechanism of action. Thermodynamic analysis provides insight into the forces driving the binding event, such as enthalpy (ΔH) and entropy (ΔS). unizar.es

Studies on the binding of p-aminobenzoic acid derivatives to serum proteins have shown that the interactions can be enthalpy-driven, suggesting that hydrogen bonding and van der Waals forces play a significant role. conicet.gov.ar The thermodynamics of binding can reveal whether an interaction is primarily driven by favorable direct interactions (enthalpy) or by the release of ordered solvent molecules (entropy). unizar.es

For p-aminobenzoic acid itself, the thermodynamic relationship between its two polymorphic forms (α and β) has been explored. The entropic contribution to the free energy difference was found to be relatively high, which influences the stability and crystallization behavior of the compound. rsc.org Such thermodynamic properties are crucial as they affect the solid-state characteristics and bioavailability of a drug substance.

Furthermore, high-resolution structural studies have shown that aminobenzoic acid derivatives can inhibit ribosome function by sterically blocking the necessary conformational changes for catalysis. nih.gov Their rigid aromatic backbone prevents the "induced fit" of the ribosome's active site, highlighting a dynamic mechanism of inhibition that goes beyond simple competitive binding. nih.gov This steric hindrance disrupts a critical water network required for the catalytic process.

Isothermal Titration Calorimetry (ITC) Studies

This section would have detailed the thermodynamic parameters of the binding between 5-Amino-2-propionamidobenzoic acid derivatives and their potential biological targets. ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (Kd), enthalpy change (ΔH), and entropy change (ΔS). Such data is crucial for understanding the forces driving the binding process, whether it is enthalpically or entropically driven. A data table presenting these thermodynamic parameters for various derivatives would have been a central feature of this section. However, no such studies have been published or made publicly available for this compound.

Synthesis and Applications of 5 Amino 2 Propionamidobenzoic Acid Derivatives

Design and Synthesis of Novel Derivatives

The core structure of 5-amino-2-propionamidobenzoic acid provides a versatile scaffold for the generation of novel derivatives with tailored properties. Strategic modifications to this parent molecule are key to enhancing its functionality for specific applications.

Structural Modifications for Enhanced Functionality

The synthesis of novel derivatives often involves modifications at several key positions of the this compound molecule. These modifications can include altering the amino and amido side chains, which has been shown to significantly influence the biological activity of related compounds. For instance, in the development of antiproliferative agents, the introduction of N,N-dimethylaminopropyl substitutions on a benzimidazole-based scaffold, a different heterocyclic system, led to heightened activity. mdpi.com This suggests that similar modifications to the 5-amino group of this compound could be a fruitful area of investigation.

Furthermore, the synthesis of pentacyclic benzimidazole (B57391) derivatives has demonstrated that the position and nature of side chains on the core structure are critical determinants of their biological effects. mdpi.com This principle can be extrapolated to the design of this compound derivatives, where varying the length and functionality of the propionamide (B166681) chain or introducing different substituents on the benzene (B151609) ring could lead to compounds with enhanced properties. The synthesis of such derivatives can be achieved through conventional organic synthesis methods, as well as more modern techniques like photochemical and microwave-assisted reactions. mdpi.com

Derivative Type Modification Strategy Potential Enhanced Functionality Reference
N-Substituted Amino DerivativesIntroduction of alkyl or aryl groups to the 5-amino position.Altered solubility, lipophilicity, and biological targeting. mdpi.com
Amide Chain AnalogsVariation of the propionamide side chain (e.g., different alkyl lengths, cyclic amides).Modified conformational flexibility and interaction with biological targets. mdpi.com
Ring-Substituted DerivativesIntroduction of various functional groups (e.g., halogens, nitro groups) onto the benzoic acid ring.Fine-tuning of electronic properties and reactivity. mdpi.com

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are powerful strategies in drug design to optimize synthetic accessibility, potency, and drug-like properties, while also exploring new chemical spaces. nih.govresearchgate.net Bioisosterism involves substituting a functional group with another that possesses similar biological properties. nih.gov This can influence a molecule's polarity, bonding, and electronic configuration with minimal impact on its molecular weight. researchgate.net

Scaffold hopping, a more drastic modification, entails replacing the core molecular framework with a different scaffold to improve properties or discover novel and patentable chemical entities. nih.govscispace.com This strategy is particularly useful for moving into new areas of chemical space while retaining the desired biological activity. researchgate.net Both techniques are increasingly important in modern drug design and are supported by computational methods that help identify suitable replacements. nih.govresearchgate.net

In the context of this compound, bioisosteric replacement could involve substituting the carboxylic acid group with a tetrazole or another acidic isostere. The propionamide group could also be replaced with other functionalities that mimic its hydrogen bonding capabilities and steric profile. Scaffold hopping could involve replacing the aminobenzoic acid core with a different heterocyclic or carbocyclic scaffold that maintains the relative spatial orientation of the key functional groups.

Strategy Description Potential Application to this compound Reference
Bioisosteric ReplacementSwapping functional groups with others having similar biological properties.Replacing the carboxylic acid with a tetrazole; substituting the propionamide with a sulfonamide. nih.govresearchgate.net
Scaffold HoppingReplacing the core molecular framework with a different scaffold.Replacing the aminobenzoic acid core with a quinoline (B57606) or benzimidazole scaffold. nih.govscispace.com

Role as Synthetic Building Blocks and Intermediates in Complex Molecule Synthesis

The unique arrangement of functional groups in this compound makes it a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds and functionalized amino acids.

Precursors for Heterocyclic Compound Synthesis

Amino-substituted benzoic acids are important precursors for the synthesis of a wide range of heterocyclic compounds. The amino and carboxylic acid functionalities can participate in various cyclization reactions to form fused ring systems. For example, 5-aminopyrazoles are known precursors for the synthesis of fused pyrazoloazines. frontiersin.org Similarly, this compound could be utilized in condensation reactions with various reagents to construct novel heterocyclic frameworks.

The synthesis of 2-amino-5-cyanobenzoic acid derivatives, which are intermediates for insecticidal compounds, highlights the utility of substituted aminobenzoic acids in creating complex molecules. google.com The amino group of this compound can act as a nucleophile in reactions to build heterocyclic rings, while the carboxylic acid and propionamide groups can be further modified to introduce diversity.

Target Heterocycle Synthetic Approach Potential Application Reference
BenzoxazinonesIntramolecular cyclization via reaction of the amino and carboxylic acid groups.Pharmaceutical and agrochemical intermediates. frontiersin.org
QuinazolinedionesCondensation with phosgene (B1210022) or its equivalents.Biologically active compounds. frontiersin.org
Fused PyrimidinesReaction with β-dicarbonyl compounds or their equivalents.Diverse pharmacological activities. frontiersin.org

Reagents for Functionalization of Amino Acids and Peptides

The carboxylic acid group of this compound can be activated and coupled to the amino group of amino acids or peptides, introducing this substituted benzoic acid moiety as a functionalizing group. This strategy is employed to modify the properties of peptides, such as their stability, conformation, and biological activity.

The synthesis of amino acid derivatives is a crucial aspect of creating modified peptides and peptidomimetics. rsc.orgnih.gov By incorporating unnatural amino acids or functionalizing existing ones, researchers can develop peptides with enhanced therapeutic properties. For example, novel unnatural amino acids have been designed and incorporated into antimicrobial peptides to increase their resistance to serum proteases without compromising their activity. nih.gov Similarly, this compound can be used to create novel peptide conjugates with unique structural and functional attributes. The bifunctional nature of amino acids makes them excellent linkers to connect different chemical entities, and this compound could be one such entity. mdpi.com

Application Methodology Expected Outcome Reference
Peptide ModificationSolid-phase or solution-phase peptide synthesis coupling the carboxylic acid of the title compound to a peptide's N-terminus or a side-chain amino group.Altered peptide conformation, stability, and receptor binding affinity. rsc.orgnih.gov
Synthesis of PeptidomimeticsUsing the title compound as a scaffold to mimic peptide secondary structures.Development of non-peptidic molecules with peptide-like biological activity. researchgate.net

Exploration in Material Science Applications

While the primary focus of research on this compound and its analogs has been in the realm of biological activity, its structural features suggest potential applications in material science. The presence of aromatic, amino, and amide groups allows for the formation of hydrogen bonds and π-π stacking interactions, which are crucial for the self-assembly of molecules into ordered structures.

Amino acids and their derivatives are increasingly being explored as building blocks for novel materials. For instance, the synthesis of amino acids bearing halodifluoromethyl moieties has been investigated for their application in creating peptides with specific binding properties. nih.gov The principles of molecular self-assembly driven by non-covalent interactions could be applied to this compound derivatives to create new materials with interesting optical, electronic, or mechanical properties. The ability to form extended hydrogen-bonded networks could be exploited in the design of supramolecular polymers or liquid crystals.

Potential Material Application Relevant Structural Features Possible Research Direction Reference
Supramolecular GelsHydrogen bonding (amide, carboxylic acid, amine), aromatic interactions.Investigation of the gelation properties of derivatives in various solvents. nih.gov
Organic SemiconductorsExtended π-conjugated systems (through derivatization).Synthesis of derivatives with extended aromatic systems and evaluation of their charge transport properties. nih.gov
Functional PolymersPolymerizable groups attached to the core structure.Incorporation of the title compound as a monomer in polymerization reactions to create functional polymers. nih.gov

Self-Assembled Monolayers (SAMs) Formation

Derivatives of aminobenzoic acids are valuable components in the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that spontaneously form on a substrate surface. While specific research on this compound in SAMs is not extensively documented, the principles of its use can be understood from studies on structurally similar amino-terminated aromatic compounds.

The formation of SAMs using derivatives of this compound would typically involve modifying its carboxylic acid group into a thiol or other surface-active headgroup, which can then bind to a metal substrate like gold. The amino group serves as a reactive terminal site for coupling other molecules. For instance, studies on amino-terminated biphenylthiol SAMs demonstrate their utility as highly reactive molecular templates. nih.gov These monolayers are well-defined, densely packed, and can be used to attach other compounds, making them suitable for creating functionalized surfaces for sensors and other devices. nih.gov The presence of the propionamide group in the 2-position could influence the packing and orientation of the molecules within the monolayer due to steric effects and hydrogen bonding potential.

Integration into Nanomaterials and Devices

The functional groups of this compound make it a candidate for integration into more complex nanomaterials and devices. The primary amine and carboxylic acid moieties can be used as linkers or anchors to connect to other molecules or nanoparticle surfaces. This bifunctionality is crucial for building hierarchical nanostructures.

Amino acids and their derivatives can self-assemble into a variety of ordered nanostructures, such as nanofibers, nanospheres, and nanotubes, through non-covalent interactions like hydrogen bonding and π–π stacking. nih.gov By modifying this compound, it can be designed to participate in such assemblies, contributing to the creation of functional biomaterials. nih.gov The aromatic core and amide linkage provide rigidity and specific interaction sites, which are desirable for constructing stable and predictable nanostructures.

Development of Analytical Probes and Tools

The chemical reactivity of this compound allows for its conversion into sophisticated tools for analytical chemistry, including fluorescent probes for biological imaging and derivatizing agents for chromatography.

Fluorescent Conjugates for Biological Imaging

The primary amino group on the this compound backbone is a key functional handle for creating fluorescent probes. This amine can be readily conjugated to a fluorophore—a molecule that absorbs light at one wavelength and emits it at a longer wavelength. The resulting conjugate combines the structural or targeting properties of the benzoic acid moiety with the signaling capability of the fluorophore.

While direct examples using this compound are not prevalent in the literature, the strategy is well-established. For example, deep-red fluorescent probes have been created by incorporating amino acids into complex dye structures like squaraine rotaxanes. nih.gov These probes exhibit high stability and brightness, making them suitable for demanding applications like in vivo imaging. nih.gov A derivative of this compound could be similarly attached to a dye to create a novel probe, where the benzoic acid portion might influence the probe's solubility, cell permeability, or interaction with biological targets.

Table 1: Properties of Common Deep-Red Fluorophores Used in Bioconjugation

FluorophoreExcitation (nm)Emission (nm)Quantum Yield (in water)
SF8(DDDDG)₂~650~6700.19 nih.gov
SF8(RRRG)₂~650~6700.10 nih.gov
SF8(RADG)₂~650~6700.15 nih.gov
Cyanine5 (Cy5)~649~670Varies
Alexa Fluor 647~650~6680.33

This table presents data for representative deep-red dyes to illustrate the properties of fluorophores that could be conjugated to derivatives of this compound.

Chromatographic Derivatization Agents

In chromatography, particularly High-Performance Liquid Chromatography (HPLC), derivatization is a technique used to modify an analyte to improve its separation or detection. actascientific.com The amino group of this compound makes it a potential reagent for this purpose, although it is more commonly the target of derivatization itself.

As an amino acid derivative, it can be modified by common derivatization agents to enhance its detection. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary and secondary amines to form highly fluorescent derivatives that can be detected with great sensitivity. nih.govnih.gov The reaction conditions, such as pH and reagent concentration, are optimized to ensure complete and reproducible derivatization. nih.gov

Conversely, the core structure of this compound could be modified to create a new derivatizing agent. By attaching a chromophore or fluorophore to its backbone and activating the carboxylic acid group (e.g., as an N-hydroxysuccinimide ester), it could be used to tag other molecules of interest (e.g., alcohols or amines) for sensitive detection in chromatographic analyses.

Table 2: Common Derivatization Reagents for Amino Acids in HPLC

ReagentAbbreviationTarget Functional GroupDetection Method
9-fluorenylmethyl chloroformateFMOC-ClPrimary & Secondary AminesFluorescence nih.govresearchgate.net
o-phthalaldehydeOPAPrimary AminesFluorescence actascientific.comnih.gov
Dansyl chlorideDNSPrimary & Secondary AminesFluorescence researchgate.net
Diethyl ethoxymethylenemalonateDEEMMPrimary & Secondary AminesUV/MS researchgate.net

Future Directions and Emerging Research Avenues

Advanced Spectroscopic Techniques for Real-time Monitoring of Reactions and Interactions

The development and application of advanced spectroscopic techniques are poised to revolutionize the study of 5-Amino-2-propionamidobenzoic acid. These methods offer the potential for real-time monitoring of its chemical reactions and biological interactions, providing dynamic insights that are not achievable with traditional static measurements. Techniques such as process analytical technology (PAT) are being investigated to monitor crystallization processes, which can be crucial for controlling the final product attributes. For instance, in-situ Raman and near-infrared (NIR) spectroscopy could be employed to track the formation of this compound and its derivatives during synthesis, ensuring optimal reaction conditions and yields.

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental validation is a cornerstone of modern chemical research. In the context of this compound, this integrated approach is being used for the rational design of new derivatives with tailored properties. Computational tools, such as molecular docking and quantum mechanics calculations, can predict the binding affinity of analogs to specific biological targets. This in silico screening allows researchers to prioritize a smaller, more promising set of compounds for synthesis and experimental testing, thereby accelerating the discovery process. For example, computational studies could guide the modification of the propionamide (B166681) or benzoic acid moieties to enhance potency or selectivity towards a particular enzyme or receptor.

Exploration of Novel Biological Targets and Therapeutic Modalities

While the existing biological activities of this compound derivatives are of interest, a significant area of future research lies in the exploration of entirely new biological targets and therapeutic applications. High-throughput screening (HTS) campaigns against diverse panels of enzymes, receptors, and ion channels could uncover previously unknown pharmacological activities. Furthermore, researchers are exploring novel therapeutic modalities beyond small molecule inhibitors. This includes the potential development of proteolysis-targeting chimeras (PROTACs) or molecular glues based on the this compound scaffold to induce the degradation of disease-causing proteins.

Sustainable Synthesis and Biocatalytic Approaches

In line with the growing emphasis on green chemistry, a key future direction is the development of sustainable and environmentally friendly methods for the synthesis of this compound. This involves moving away from traditional synthetic routes that may use harsh reagents and generate significant waste. Biocatalysis, the use of enzymes to perform chemical transformations, presents a particularly attractive alternative. Researchers are investigating the use of engineered enzymes to catalyze key steps in the synthesis of this compound, which can lead to higher selectivity, milder reaction conditions, and a reduced environmental footprint.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-amino-2-propionamidobenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling 5-aminobenzoic acid derivatives with propionyl chloride under controlled pH (8–9) and temperature (0–5°C) to minimize side reactions like over-acylation. Yield optimization requires monitoring reaction time (e.g., via TLC or HPLC) and using catalysts such as DMAP (4-dimethylaminopyridine) to enhance acylation efficiency . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol eluent) is critical to isolate the target compound .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the propionamide side chain (δ ~2.3 ppm for CH2_2, δ ~1.1 ppm for CH3_3) and aromatic protons (δ ~6.8–7.5 ppm) .
  • HPLC-MS : Quantifies purity (>98% as per industry standards) and identifies degradation products using reverse-phase C18 columns with UV detection at 254 nm .
  • FT-IR : Validates amide bond formation (N–H stretch at ~3300 cm1^{-1}, C=O at ~1650 cm1^{-1}) .

Q. How should researchers address stability challenges during storage of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the amide bond. Pre-packaging under nitrogen atmosphere and periodic stability testing (via HPLC) are recommended to detect degradation, especially in humid environments .

Advanced Research Questions

Q. What experimental design strategies can resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Controlled Replication : Repeat solubility tests (e.g., in DMSO, ethanol, PBS) under standardized conditions (temperature, pH, ionic strength) to isolate variables .
  • Statistical Analysis : Use ANOVA to compare results across labs, accounting for batch-to-batch variability in raw materials .
  • Advanced Techniques : Employ solid-state NMR or X-ray crystallography to assess polymorphism, which may explain divergent solubility profiles .

Q. How can computational modeling enhance the optimization of this compound synthesis?

  • Methodological Answer :

  • DFT Calculations : Predict reaction pathways and transition states to identify optimal catalysts (e.g., evaluating DMAP vs. HOBt efficiency) .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics to refine solvent selection (e.g., acetonitrile vs. THF) .
  • QSPR Models : Correlate structural descriptors (e.g., logP, dipole moment) with yield to guide experimental prioritization .

Q. What methodologies are effective for analyzing the biological activity of this compound in vitro?

  • Methodological Answer :

  • Dose-Response Assays : Use cell viability assays (MTT/XTT) with IC50_{50} calculations to evaluate cytotoxicity .
  • Target Engagement Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to putative targets (e.g., enzymes or receptors) .
  • Metabolomic Profiling : LC-MS-based untargeted metabolomics can identify pathway perturbations caused by the compound .

Data Interpretation and Validation

Q. How should researchers validate conflicting bioactivity results across different cell lines?

  • Methodological Answer :

  • Cross-Validation : Test the compound in ≥3 cell lines (e.g., HEK293, HeLa, primary cells) to assess cell-type specificity .
  • Orthogonal Assays : Combine functional assays (e.g., calcium flux) with transcriptional profiling (RNA-seq) to confirm mechanism .
  • Positive/Negative Controls : Include known agonists/antagonists to benchmark activity and rule out assay artifacts .

Q. What steps ensure reproducibility in crystallographic studies of this compound derivatives?

  • Methodological Answer :

  • Crystallization Standardization : Use sitting-drop vapor diffusion with consistent solvent ratios (e.g., 2:1 reservoir:drop) and temperature control (±0.1°C) .
  • Data Collection : Ensure high-resolution (<1.5 Å) datasets and validate structures via R-factor convergence (<0.20) and Ramachandran plot analysis .
  • Deposition in Public Databases : Submit coordinates to the Cambridge Structural Database (CSD) for independent validation .

Ethical and Reporting Considerations

Q. How can researchers align their studies on this compound with FINER criteria for rigorous inquiry?

  • Methodological Answer :

  • Feasibility : Pilot studies to confirm synthetic scalability and resource availability .
  • Novelty : Literature reviews (e.g., SciFinder, Reaxys) to identify underexplored applications (e.g., neuroprotection) .
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.